globostellatic acid C
CAS No.:
Cat. No.: VC1854192
Molecular Formula: C33H48O7
Molecular Weight: 556.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H48O7 |
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Molecular Weight | 556.7 g/mol |
IUPAC Name | (3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid |
Standard InChI | InChI=1S/C33H48O7/c1-20(13-14-26(39-9)30(4,5)38)11-10-12-21(2)28-23(35)19-25-31(6)18-16-27(40-22(3)34)33(8,29(36)37)24(31)15-17-32(25,28)7/h10-14,24-27,38H,15-19H2,1-9H3,(H,36,37)/b12-10+,14-13+,20-11+,28-21+/t24-,25+,26?,27-,31+,32+,33-/m1/s1 |
Standard InChI Key | DIBFODPMNNITET-MYCFXNEXSA-N |
Isomeric SMILES | C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)OC(=O)C)C)C)\C)/C=C/C(C(C)(C)O)OC |
Canonical SMILES | CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)OC(=O)C)C)C)C)C=CC(C(C)(C)O)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
Globostellatic acid C is a natural product belonging to the isomalabaricane class of triterpenoids. It possesses a complex chemical structure characterized by a tricyclic core with multiple functional groups and a conjugated polyene side chain. The molecular formula of globostellatic acid C is C33H48O7, with a molecular weight of 556.7 g/mol. The compound's IUPAC name is (3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid .
Structural Features
Globostellatic acid C exhibits a distinctive chemical structure with several key features:
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A tricyclic triterpenoid core with a trans-syn-trans ring junction, forcing the central ring into a twist-boat conformation
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A conjugated polyene side chain with (3E,5E,7E) configuration
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Multiple stereogenic centers, contributing to its complex three-dimensional structure
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Functional groups including a carbonyl group, a carboxylic acid, a hydroxyl group, an acetyloxy group, and a methoxy substituent
The structural analysis of globostellatic acid C indicates that it contains an indanone core, consisting of a benzene ring fused to a cyclopentane ring, along with additional substituents that contribute to its chemical and physical properties .
Physicochemical Properties
The physicochemical properties of globostellatic acid C influence its biological activities and potential pharmaceutical applications. Table 1 summarizes these key properties.
Table 1: Physicochemical Properties of Globostellatic Acid C
The compound's moderate lipophilicity (LogP = 2.406) and relatively high topological polar surface area (TPSA = 112.96) suggest a balance between membrane permeability and aqueous solubility, which may influence its bioavailability and pharmacokinetic properties.
Natural Sources and Isolation
Marine Origin
Globostellatic acid C was originally isolated from marine sponges, specifically from the species Stelletta globostellata . Subsequent studies have also identified this compound in related marine sponges such as Rhabdastrella globostellata . These marine organisms represent a rich source of bioactive compounds with diverse structures and biological activities.
Taxonomic Classification
The sponges producing globostellatic acid C belong to the family Ancorinidae within the phylum Porifera. Table 2 presents the taxonomic classification of the primary biological source of globostellatic acid C.
Table 2: Taxonomic Classification of Stelletta globostellata
Taxonomic Level | Classification |
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Kingdom | Animalia |
Phylum | Porifera |
Class | Demospongiae |
Order | Astrophorida |
Family | Ancorinidae |
Genus | Stelletta |
Species | Stelletta globostellata |
Marine sponges like Stelletta globostellata are known to produce a variety of secondary metabolites as part of their chemical defense mechanisms, which explains the presence of complex bioactive compounds such as globostellatic acid C in these organisms .
Isolation and Purification
The isolation of globostellatic acid C typically involves extraction of the marine sponge material with organic solvents followed by purification steps. The general isolation procedure includes:
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Collection and preservation of marine sponge material
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Extraction with methanol or other appropriate solvents
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Fractionation using solvent partitioning
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Purification through various chromatographic techniques, including column chromatography and HPLC
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Structure elucidation using spectroscopic methods such as NMR and mass spectrometry
The compound is often isolated alongside other structurally related isomalabaricane triterpenes, including other globostellatic acids (A, B, D, etc.), requiring careful separation techniques to obtain the pure compound .
Biological Activities
Cytotoxicity and Anti-Cancer Properties
One of the most significant biological activities of globostellatic acid C is its cytotoxicity against cancer cell lines. Studies have demonstrated that globostellatic acid C exhibits notable cytotoxic activity against P-388 murine leukemia cells with an IC50 value of 0.46 μg/mL . This indicates its potential as an anti-neoplastic agent.
The cytotoxic properties of globostellatic acid C are comparable to those of related isomalabaricane triterpenes isolated from marine sponges, suggesting a common mechanism of action within this class of compounds. Table 3 summarizes the cytotoxic activity of globostellatic acid C against various cell lines.
Table 3: Cytotoxic Activity of Globostellatic Acid C
Antimicrobial Activities
While the primary biological activity of globostellatic acid C appears to be its cytotoxicity, some studies have investigated the potential antimicrobial properties of isomalabaricane triterpenes. Related compounds from the same family have shown moderate activity against certain bacterial strains, including Escherichia coli and Bacillus subtilis .
Structure-Activity Relationships
Comparison with Related Compounds
Globostellatic acid C belongs to a family of structurally related compounds that include globostellatic acids A, B, D, and others. These compounds share a common tricyclic triterpenoid core but differ in their side chain configurations and functional group substitutions. Table 4 presents a comparison between globostellatic acid C and the closely related globostellatic acid B.
Table 4: Comparison Between Globostellatic Acid C and Globostellatic Acid B
The structural differences between these compounds, although subtle, may significantly impact their biological activities and pharmacological properties. For instance, globostellatic acid B has been incorrectly identified as globostellatic acid C in some studies, highlighting the challenges in distinguishing between these closely related isomers .
Structural Features Contributing to Activity
Several structural features of globostellatic acid C likely contribute to its biological activities:
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The conjugated polyene side chain, which may participate in redox reactions or interact with cellular targets
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The presence of a carboxylic acid group, which can form ionic or hydrogen-bonding interactions with protein targets
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The tricyclic core, providing a rigid scaffold for proper orientation of functional groups
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Multiple stereogenic centers, influencing the three-dimensional arrangement of the molecule and its interaction with biological receptors
Understanding these structure-activity relationships is crucial for the rational design of synthetic analogs with enhanced biological activities and improved pharmacological properties.
Physicochemical and Pharmacokinetic Properties
Drug-Likeness Assessment
The potential of globostellatic acid C as a therapeutic agent can be partially evaluated through an assessment of its drug-likeness parameters. Table 5 presents these parameters and their implications for drug development.
Table 5: Drug-Likeness Parameters of Globostellatic Acid C
These parameters suggest that while globostellatic acid C has some favorable drug-like properties, it also presents challenges for pharmaceutical development, including its complex structure and potential synthetic difficulties.
Predicted ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of globostellatic acid C influence its potential as a therapeutic agent. Table 6 summarizes predicted ADME parameters based on computational models.
Table 6: Predicted ADME Properties of Globostellatic Acid C
These predictions suggest potential challenges for globostellatic acid C as a therapeutic agent, including limited intestinal absorption and high plasma protein binding, which may affect its bioavailability and distribution.
Research History and Current Status
Discovery and Initial Characterization
Globostellatic acid C was first isolated and characterized in 1996 from the marine sponge Stelletta globostellata, along with other related compounds (globostellatic acids A, B, and D) . The initial research focused on the isolation, structural elucidation, and preliminary cytotoxicity studies of these compounds.
Recent Research Developments
Recent research on globostellatic acid C has expanded to include:
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More detailed structural analysis using advanced spectroscopic techniques
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Evaluation of broader biological activities, including potential antimicrobial properties
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Exploration of structure-activity relationships through comparison with related compounds
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Investigation of pharmaceutical properties and potential drug development applications
These studies have contributed to a more comprehensive understanding of globostellatic acid C and its potential applications in medicinal chemistry and drug discovery.
Future Perspectives and Challenges
Synthetic Approaches
One of the major challenges in the further exploration of globostellatic acid C is its limited availability from natural sources. The development of efficient synthetic routes to globostellatic acid C would facilitate more extensive biological testing and structural modifications for structure-activity relationship studies. Current synthetic challenges include:
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The complex tricyclic core structure with multiple stereogenic centers
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The conjugated polyene side chain with defined stereochemistry
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The selective functionalization of specific positions in the molecule
Advances in synthetic organic chemistry, including stereoselective methodologies and catalytic approaches, may help address these challenges in the future.
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